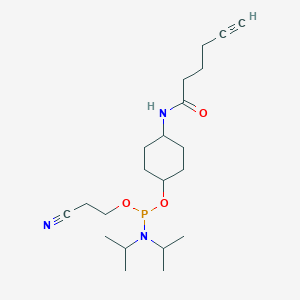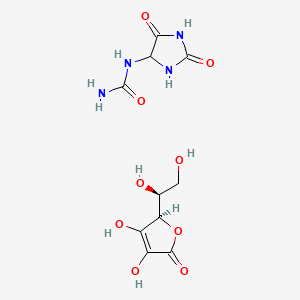
AM-461 sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AM-461 sodium is the sodium salt of AM-461 --- a novel DP2 receptor antagonist
Aplicaciones Científicas De Investigación
Thermoelectric Energy Conversion
AM-461 sodium, as part of the alkali metal family, plays a crucial role in thermoelectric energy conversion. The alkali metal thermoelectric converter (AMTEC) utilizes sodium ion conductors like beta-alumina for direct conversion of heat to electrical energy. This technology is efficient (20-40%), maintenance-free, and works with various heat sources, including high-temperature combustion, nuclear, or solar heat. This makes AMTECs applicable in aerospace power and utility power plants (Cole, 1983).
Sodium in Semiempirical Hamiltonians
Sodium's role as a counterion in biology is significant. In common semiempirical Hamiltonians like AM1 or PM3, sodium is often modeled as a point charge. However, more accurate modeling involves treating sodium on the same footing as other atoms in these semiempirical methods. This advanced modeling is crucial for biological and chemical research (Merz, 2002).
Sodium Batteries
The high Na+ ion conductivity in β‐Al2O3 led to the development of high-energy sodium batteries, like sodium/sulfur and sodium/NiCl2 batteries. These batteries are significant for electrical vehicles and load leveling. The advent of lithium-ion batteries shifted focus away from sodium batteries. However, sodium ion batteries are gaining attention again due to their potential in renewable energy applications, given their long life, power, cost-effectiveness, and material availability (Delmas, 2018).
Sodium in Nuclear Science
Sodium is also essential in nuclear science, particularly in the radiochemical analysis of transuranium isotopes like plutonium, neptunium, and americium. This analysis is crucial for understanding environmental and nuclear sample contamination and requires sensitive, precise analytical techniques. The study of sodium's role in this context offers insights into nuclear operations and environmental contamination (Vajda & Kim, 2011).
Propiedades
Número CAS |
1313757-42-4 |
|---|---|
Nombre del producto |
AM-461 sodium |
Fórmula molecular |
C25H32NNaO5S |
Peso molecular |
481.58 |
Nombre IUPAC |
2-(3-(2-((tert-butylthio)methyl)-4-pivalamidophenoxy)-4-methoxyphenyl)acetate |
InChI |
1S/C25H33NO5S.Na/c1-24(2,3)23(29)26-18-9-11-19(17(14-18)15-32-25(4,5)6)31-21-12-16(13-22(27)28)8-10-20(21)30-7;/h8-12,14H,13,15H2,1-7H3,(H,26,29)(H,27,28);/q;+1/p-1 |
Clave InChI |
BIMKVWTUYDTQSD-UHFFFAOYSA-M |
SMILES |
[Na+].COc1ccc(CC(=O)[O-])cc1Oc2ccc(NC(=O)C(C)(C)C)cc2CSC(C)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AM-461 sodium, AM461 sodium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



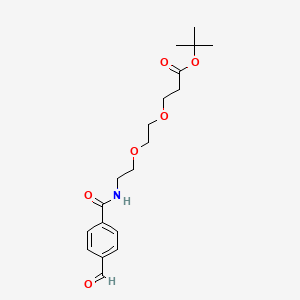


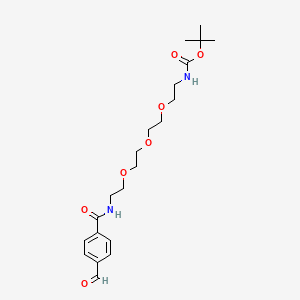
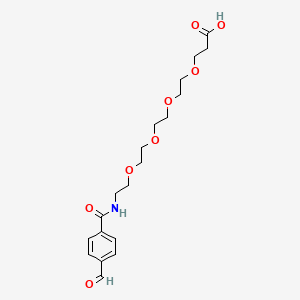
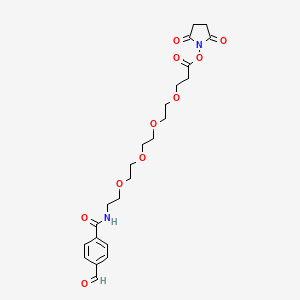
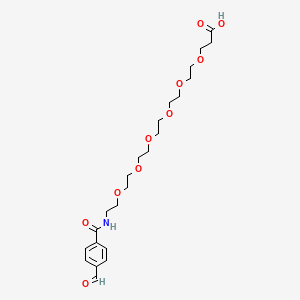
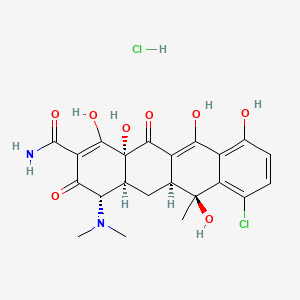

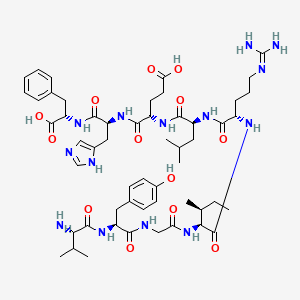

![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)
